Bis((6-bromopyridin-2-yl)methyl)amine: A Functional Scaffold for Metallosupramolecular Chemistry
Bis((6-bromopyridin-2-yl)methyl)amine: A Functional Scaffold for Metallosupramolecular Chemistry
This guide details the chemical architecture, synthesis, and application of Bis((6-bromopyridin-2-yl)methyl)amine (CAS: 1265139-77-2), a critical intermediate in the design of functionalized pincer ligands and supramolecular assemblies.
Executive Summary
Bis((6-bromopyridin-2-yl)methyl)amine (often abbreviated as 6-Br-DPA or Br2-DPA ) is a secondary amine featuring two pyridine rings, each substituted with a bromine atom at the 6-position. Unlike unsubstituted dipicolylamine (DPA), which acts purely as a chelate, the 6-bromo substituents in this molecule serve two advanced functions:
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Steric & Electronic Tuning: The bulky halogens modulate the coordination geometry around metal centers, often forcing distorted octahedral or high-spin configurations.
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Synthetic Handle: The C-Br bonds are prime candidates for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing researchers to extend the ligand arms into pentadentate scaffolds or macrocycles.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data |
| Chemical Name | Bis((6-bromopyridin-2-yl)methyl)amine |
| CAS Number | 1265139-77-2 |
| Molecular Formula | C₁₂H₁₁Br₂N₃ |
| Molecular Weight | 357.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl₃, THF; Sparingly soluble in alcohols |
| pKa (Calculated) | ~6.5 (Secondary amine nitrogen) |
| Storage | Inert atmosphere, 2–8°C (Light sensitive) |
Synthetic Methodology
The synthesis of Bis((6-bromopyridin-2-yl)methyl)amine requires precision to avoid over-alkylation to the tris species. The most reliable protocol employs a reductive amination strategy, which offers higher selectivity than direct alkylation.
Reaction Logic (DOT Visualization)
Figure 1: Step-wise reductive amination pathway for the selective synthesis of the secondary amine.
Detailed Protocol
Pre-requisites:
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Starting Material: 6-Bromo-2-pyridinecarboxaldehyde (commercially available or synthesized from 2,6-dibromopyridine via lithiation/DMF quench).
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Solvent: Dichloromethane (DCM) or Methanol (MeOH).
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Atmosphere: Nitrogen or Argon.
Step-by-Step Procedure:
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Imine Formation:
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In a round-bottom flask, dissolve 6-Bromo-2-pyridinecarboxaldehyde (2.0 equivalents) in anhydrous DCM.
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Add Ammonium Acetate (1.1 equivalents). The slight excess of aldehyde ensures the formation of the bis species over the primary amine.
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Stir at room temperature for 1 hour to allow equilibrium formation of the imine species.
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.0 equivalents) portion-wise. Note: NaBH(OAc)₃ is preferred over NaBH₄ because it is milder and reduces the imine faster than the aldehyde, minimizing side products.
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Allow the reaction to warm to room temperature and stir for 12–16 hours.
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Work-up & Purification:
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Quench with saturated aqueous NaHCO₃.
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Extract with DCM (3 x 50 mL).
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Dry organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Silica gel column chromatography.
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Eluent: Hexane:Ethyl Acetate (gradient 4:1 to 1:1).
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Observation: The product typically elutes after any unreacted aldehyde but before the tris-alkylated byproduct (if any).
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Coordination Chemistry & Ligand Behavior
This molecule acts as a tridentate NNN-pincer ligand . However, the 6-bromo substituents introduce a "steric clash" that prevents planar coordination, often forcing metals into distorted geometries.
Binding Mode Visualization
Figure 2: Tridentate N3 coordination mode. The bromine atoms (yellow) create a steric pocket that influences the metal's redox potential.
Key Applications
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Precursor for Pentadentate Ligands:
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The secondary amine N-H is a nucleophile. It can be reacted with 2-chloromethylpyridine (or derivatives) to form non-symmetric Tris(2-pyridylmethyl)amine (TPA) analogs.
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Why this matters: By keeping two "heavy" brominated arms and adding a third "light" arm, researchers can fine-tune the electronic environment of the metal center for biomimetic oxidation catalysis.
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Supramolecular Halogen Bonding:
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Catalysis (Fe/Mn):
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Iron complexes of this ligand class are investigated for C-H activation . The electron-withdrawing nature of the bromine (inductive effect) increases the Lewis acidity of the metal center, potentially enhancing the electrophilicity of high-valent metal-oxo intermediates.
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Safety & Handling
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Hazards: As a halogenated pyridine derivative, treat as an irritant to eyes, skin, and respiratory system.
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Toxicity: Specific toxicology data is limited; handle with the assumption of acute toxicity similar to 2-aminomethylpyridine.
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Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
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BenchChem. (2025).[2][3] Bis[(6-bromopyridin-2-yl)methyl]amine Product Data & CAS 1265139-77-2.[4][5] Retrieved from
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Knight, J. C., et al. (2007).[6] Bis{N-[bis(6-bromopyridin-2-yl)methylene]ethane-1,2-diamine}nickel(II) complexes. Acta Crystallographica Section E. Retrieved from
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Yan, et al. (2024).[1] Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3). PMC PubMed Central. Retrieved from
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BLD Pharm. (2025). Bis((6-bromopyridin-2-yl)methyl)amine MSDS and Technical Specifications. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bis((6-bromopyridin-2-yl)methyl)amine | CymitQuimica [cymitquimica.com]
- 5. 1265139-77-2|Bis((6-bromopyridin-2-yl)methyl)amine|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
